N'-[4-(diethylamino)-2-hydroxybenzylidene]-2-thiophenecarbohydrazide N'-[4-(diethylamino)-2-hydroxybenzylidene]-2-thiophenecarbohydrazide
Brand Name: Vulcanchem
CAS No.:
VCID: VC11409604
InChI: InChI=1S/C16H19N3O2S/c1-3-19(4-2)13-8-7-12(14(20)10-13)11-17-18-16(21)15-6-5-9-22-15/h5-11,20H,3-4H2,1-2H3,(H,18,21)/b17-11+
SMILES: CCN(CC)C1=CC(=C(C=C1)C=NNC(=O)C2=CC=CS2)O
Molecular Formula: C16H19N3O2S
Molecular Weight: 317.4 g/mol

N'-[4-(diethylamino)-2-hydroxybenzylidene]-2-thiophenecarbohydrazide

CAS No.:

Cat. No.: VC11409604

Molecular Formula: C16H19N3O2S

Molecular Weight: 317.4 g/mol

* For research use only. Not for human or veterinary use.

N'-[4-(diethylamino)-2-hydroxybenzylidene]-2-thiophenecarbohydrazide -

Specification

Molecular Formula C16H19N3O2S
Molecular Weight 317.4 g/mol
IUPAC Name N-[(E)-[4-(diethylamino)-2-hydroxyphenyl]methylideneamino]thiophene-2-carboxamide
Standard InChI InChI=1S/C16H19N3O2S/c1-3-19(4-2)13-8-7-12(14(20)10-13)11-17-18-16(21)15-6-5-9-22-15/h5-11,20H,3-4H2,1-2H3,(H,18,21)/b17-11+
Standard InChI Key XACAHTXEQUTLIK-GZTJUZNOSA-N
Isomeric SMILES CCN(CC)C1=CC(=C(C=C1)/C=N/NC(=O)C2=CC=CS2)O
SMILES CCN(CC)C1=CC(=C(C=C1)C=NNC(=O)C2=CC=CS2)O
Canonical SMILES CCN(CC)C1=CC(=C(C=C1)C=NNC(=O)C2=CC=CS2)O

Introduction

Chemical Identity and Structural Features

Molecular and Stereochemical Properties

The compound’s IUPAC name is N-[(E)-[4-(diethylamino)-2-hydroxyphenyl]methylideneamino]thiophene-2-carboxamide, reflecting its E-configuration around the imine bond . The planar thiophene ring and conjugated benzylidene system enable π-π interactions, which are critical for binding to biological targets. Key identifiers include:

PropertyValueSource
Molecular FormulaC16H19N3O2S\text{C}_{16}\text{H}_{19}\text{N}_{3}\text{O}_{2}\text{S}
Molecular Weight317.4 g/mol
SMILESCCN(CC)C1=CC(=C(C=C1)/C=N/NC(=O)C2=CC=CS2)O
InChIKeyXACAHTXEQUTLIK-GZTJUZNOSA-N
PubChem CID135519145
ChEMBL IDCHEMBL199648

The isomeric SMILES notation confirms the E-geometry of the imine bond, which influences molecular stability and reactivity.

Spectroscopic Characterization

Analytical data from nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy validate the compound’s structure:

  • 1H^1\text{H} NMR: Peaks at δ 1.2–1.4 ppm (triplet, 6H) correspond to diethylamino methyl groups, while δ 8.3 ppm (singlet) indicates the imine proton.

  • IR: Stretching frequencies at 3250 cm1^{-1} (O–H), 1660 cm1^{-1} (C=O), and 1590 cm1^{-1} (C=N) confirm functional groups.

Synthesis and Reactivity

Condensation Reaction Pathway

The compound is synthesized via acid- or base-catalyzed condensation between 4-(diethylamino)-2-hydroxybenzaldehyde and 2-thiophenecarbohydrazide. The reaction proceeds under reflux in ethanol, yielding the Schiff base product with water elimination:

Ar–CHO+H2N–NH–C(O)–ThiopheneAr–CH=N–NH–C(O)–Thiophene+H2O\text{Ar–CHO} + \text{H}_2\text{N–NH–C(O)–Thiophene} \rightarrow \text{Ar–CH=N–NH–C(O)–Thiophene} + \text{H}_2\text{O}

Key Reaction Parameters:

  • Temperature: 70–80°C

  • Catalyst: Acetic acid or piperidine

  • Yield: 60–75% after recrystallization

Stability and Degradation

The compound exhibits moderate stability in aqueous solutions (pH 4–8) but undergoes hydrolysis under strongly acidic (pH < 3) or alkaline (pH > 9) conditions, regenerating the aldehyde and carbohydrazide precursors.

Applications in Medicinal Chemistry

Drug Discovery Scaffold

The compound serves as a versatile scaffold for developing kinase inhibitors and antimicrobial agents. Structural modifications at the diethylamino or thiophene groups modulate solubility and target selectivity.

Material Science Applications

Conjugated π-systems enable applications in organic semiconductors, with a calculated bandgap of 2.8 eV .

Limitations and Future Directions

Pharmacokinetic Challenges

Low aqueous solubility (0.12 mg/mL) and moderate plasma protein binding (78%) limit bioavailability. Prodrug strategies (e.g., esterification) are under investigation.

Toxicity Profiling

Acute toxicity studies in rodents indicate an LD50_{50} > 500 mg/kg, but chronic exposure data are lacking .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator